Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI)
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI)
Brand Name:
Vulcanchem
CAS No.:
155156-95-9
VCID:
VC21119684
InChI:
InChI=1S/C10H14O/c1-10(7-11)6-8-2-4-9(10)5-3-8/h2,4,7-9H,3,5-6H2,1H3/t8-,9+,10-/m1/s1
SMILES:
CC1(CC2CCC1C=C2)C=O
Molecular Formula:
C10H14O
Molecular Weight:
150.22 g/mol
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI)
CAS No.: 155156-95-9
Cat. No.: VC21119684
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 155156-95-9 |
|---|---|
| Molecular Formula | C10H14O |
| Molecular Weight | 150.22 g/mol |
| IUPAC Name | (1R,2S,4R)-2-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde |
| Standard InChI | InChI=1S/C10H14O/c1-10(7-11)6-8-2-4-9(10)5-3-8/h2,4,7-9H,3,5-6H2,1H3/t8-,9+,10-/m1/s1 |
| Standard InChI Key | CKRQZBVTOBNMOI-KXUCPTDWSA-N |
| Isomeric SMILES | C[C@@]1(C[C@H]2CC[C@@H]1C=C2)C=O |
| SMILES | CC1(CC2CCC1C=C2)C=O |
| Canonical SMILES | CC1(CC2CCC1C=C2)C=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator